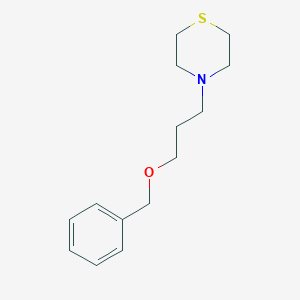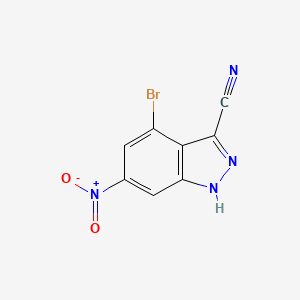
H-Ala-Pro-pNA HCl
描述
H-Ala-Pro-pNA HCl, also known as L-alanyl-L-prolinyl-p-nitroanilide hydrochloride, is a synthetic peptide derivative. It consists of three amino acids: alanine, proline, and p-nitroaniline, linked together. This compound is primarily used as a substrate to study the activity of enzymes such as serine proteases .
作用机制
Target of Action
H-Ala-Pro-pNA HCl primarily targets serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and blood clotting . It is also a substrate for dipeptidyl aminopeptidase IV (DPP IV) and the thermosensitive dipeptidyl aminopeptidase yscV .
Mode of Action
The compound is a peptide derivative consisting of three amino acids - alanine, proline, and p-nitroaniline (pNA) - linked together . When acted upon by serine proteases, this compound is cleaved at the Pro-pNA bond, resulting in the release of pNA . This cleavage is a key step in the action of the compound.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the cleavage of peptide bonds by serine proteases . The compound serves as a substrate for these enzymes, and its cleavage leads to the release of pNA . This process can be used to study the activity of serine proteases .
Result of Action
The cleavage of this compound by serine proteases results in the release of pNA . This can be detected spectrophotometrically, providing a measure of the activity of the enzymes . Therefore, the compound is often used in research to study the function and activity of serine proteases .
生化分析
Biochemical Properties
H-Ala-Pro-pNA HCl plays a crucial role in biochemical reactions as a substrate for specific enzymes. It is primarily used to assay the activity of dipeptidyl peptidase IV (DPP-IV) and dipeptidyl aminopeptidase yscV . DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides . The interaction between this compound and DPP-IV involves the cleavage of the Pro-pNA bond, resulting in the release of p-nitroaniline, which can be measured spectrophotometrically . This interaction is essential for studying the enzymatic activity and kinetics of DPP-IV and related enzymes.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for enzymes involved in peptide cleavage. The compound’s interaction with dipeptidyl peptidase IV (DPP-IV) affects cell signaling pathways and gene expression by modulating the availability of bioactive peptides . The cleavage of this compound by DPP-IV releases p-nitroaniline, which can be used to monitor enzyme activity and study the regulation of peptide-mediated cellular functions . This compound’s role in enzyme assays helps elucidate the impact of DPP-IV on cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dipeptidyl peptidase IV (DPP-IV). DPP-IV cleaves the Pro-pNA bond in this compound, releasing p-nitroaniline . This cleavage is facilitated by the enzyme’s serine protease activity, which targets the specific peptide bond in the substrate . The release of p-nitroaniline can be quantitatively measured, providing insights into the enzyme’s activity and inhibition. This mechanism is crucial for studying the kinetics and regulation of DPP-IV and related enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy as a substrate . In in vitro studies, the enzymatic activity of DPP-IV on this compound can be monitored over time to assess the stability and long-term effects of the compound on cellular function . These studies help determine the optimal conditions for using this compound in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for DPP-IV, allowing for the study of enzyme activity and inhibition . At higher doses, potential toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme function . Animal studies help identify the threshold doses for safe and effective use of this compound in biochemical assays and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide cleavage and enzyme activity. The compound interacts with dipeptidyl peptidase IV (DPP-IV), which cleaves the Pro-pNA bond, releasing p-nitroaniline . This interaction is part of the broader metabolic pathway of peptide degradation and regulation of bioactive peptides . The study of this compound in these pathways provides insights into the role of DPP-IV in metabolic flux and the regulation of peptide-mediated cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for DPP-IV and other related enzymes . Understanding the transport and distribution of this compound helps elucidate its role in enzyme assays and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it can interact with dipeptidyl peptidase IV (DPP-IV) and other enzymes . This localization is crucial for studying the enzyme’s activity and the regulation of peptide-mediated cellular functions. The subcellular distribution of this compound provides insights into its role in biochemical assays and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Pro-pNA HCl involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino group of alanine, followed by the coupling of alanine with proline using a coupling reagent like dicyclohexylcarbodiimide (DCC). The resulting dipeptide is then coupled with p-nitroaniline to form the final product. The hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained in high purity and yield, suitable for various research applications .
化学反应分析
Types of Reactions
H-Ala-Pro-pNA HCl undergoes several types of chemical reactions, including:
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using serine proteases such as dipeptidyl peptidase IV (DPP-IV).
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium dithionite for reduction.
Major Products Formed
Hydrolysis: The major product formed is p-nitroaniline.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
科学研究应用
H-Ala-Pro-pNA HCl is widely used in scientific research due to its role as a substrate for enzyme activity studies. Some of its applications include:
Chemistry: Used in the study of enzyme kinetics and mechanisms.
Biology: Employed in assays to measure the activity of serine proteases and other enzymes.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies and abnormalities.
Industry: Applied in the development of enzyme inhibitors and pharmaceuticals.
相似化合物的比较
H-Ala-Pro-pNA HCl can be compared with other similar compounds such as:
H-Ala-Ala-Pro-pNA HCl: Another chromogenic substrate used for enzyme activity studies.
H-Ala-pNA HCl: A simpler substrate used for similar purposes.
Uniqueness
This compound is unique due to its specific structure, which makes it an excellent substrate for studying the activity of dipeptidyl peptidase IV (DPP-IV) and other serine proteases .
List of Similar Compounds
属性
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4.ClH/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19);1H/t9-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWOEAKMMDWWIZ-CSDGMEMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628401 | |
| Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65022-17-5 | |
| Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















